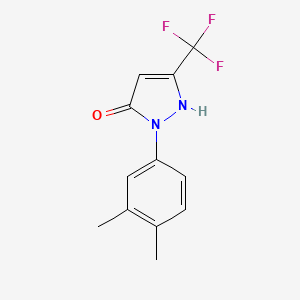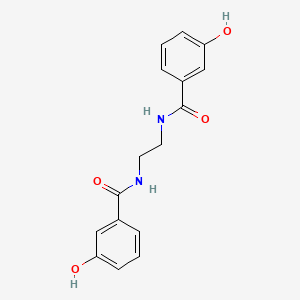![molecular formula C21H27N3O2 B4726966 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4726966.png)
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as DMXB-A, and it has been found to have potential therapeutic applications in various neurological disorders.
Wirkmechanismus
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which play a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXB-A for lab experiments is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of DMXB-A is its relatively low potency, which may require higher concentrations for effective activation of the α7 nAChR.
Zukünftige Richtungen
There are several potential future directions for research on DMXB-A. One area of interest is the development of more potent analogs of DMXB-A that can effectively activate the α7 nAChR at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of DMXB-A in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the role of DMXB-A in modulating synaptic plasticity and neurogenesis warrants further investigation.
Conclusion:
In conclusion, DMXB-A is a promising compound with potential therapeutic applications in various neurological disorders. Its selectivity for the α7 nAChR and its neuroprotective, anti-inflammatory, and antioxidant properties make it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to explore the full potential of DMXB-A in the treatment of neurological disorders and to develop more potent analogs of this compound.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-19(26-18-9-8-16(2)17(3)15-18)21(25)24-13-11-23(12-14-24)20-7-5-6-10-22-20/h5-10,15,19H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIHZYCKNSYPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4726899.png)
![(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4726903.png)

![N-[4-(aminocarbonyl)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B4726914.png)
![methyl 2-[(2-cyano-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4726921.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726925.png)
![ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4726937.png)
![1-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4726945.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4726954.png)
![2-(3-chlorophenyl)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3-methylquinoline](/img/structure/B4726958.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4726976.png)

![N-(3-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4726989.png)
![5,6-dimethyl-7-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4726990.png)